tert-butyl 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate: is a heterocyclic organic compound. It features a pyrrolo[2,3-c]pyridine core, which is a fused bicyclic structure combining a pyrrole and a pyridine ring. The compound is substituted with a tert-butyl ester group at the 1-position, a chlorine atom at the 7-position, and an iodine atom at the 3-position. This unique structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available pyrrolo[2,3-c]pyridine derivatives.
Chlorination: The chlorine atom at the 7-position can be introduced via electrophilic chlorination using reagents like thionyl chloride (SOCl2) or N-chlorosuccinimide (NCS).
Esterification: The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the synthesis of tert-butyl 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate would involve large-scale halogenation and esterification processes. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Oxidation and Reduction: The pyrrolo[2,3-c]pyridine core can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.
Coupling Reactions: The iodine atom makes the compound suitable for palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3).
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted derivatives.
Oxidation Products: Oxidized derivatives of the pyrrolo[2,3-c]pyridine core.
Coupling Products: Biaryl or alkyne-linked derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for catalysis.
Biology and Medicine
Pharmaceutical Research: Investigated for potential therapeutic properties, including anticancer and antimicrobial activities.
Biological Probes: Used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industry
Material Science: Utilized in the development of novel materials with specific electronic properties.
Agrochemicals: Explored for use in the synthesis of agrochemical compounds.
Mechanism of Action
The mechanism by which tert-butyl 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate exerts its effects depends on its application. In pharmaceutical research, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity through halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 5-bromo-7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
- tert-Butyl 3-iodo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
- tert-Butyl 5-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate
Uniqueness
- Substitution Pattern : The specific substitution pattern of tert-butyl 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate provides unique electronic and steric properties.
- Reactivity : The combination of chlorine and iodine atoms allows for diverse chemical transformations, making it a versatile intermediate.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Properties
IUPAC Name |
tert-butyl 7-chloro-3-iodopyrrolo[2,3-c]pyridine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClIN2O2/c1-12(2,3)18-11(17)16-6-8(14)7-4-5-15-10(13)9(7)16/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSJKOJUCYIDIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=NC=C2)Cl)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClIN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.